molecular formula C58H94O24 B12387869 Lysimachigenoside C

Lysimachigenoside C

Cat. No.: B12387869
M. Wt: 1175.4 g/mol
InChI Key: YBULXTHJWHUSPC-STIBGRFBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Chemical Reactions Analysis

Lysimachigenoside C undergoes various chemical reactions typical of triterpene saponins. These reactions include:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into reduced forms.

    Substitution: Substitution reactions can introduce different functional groups into the molecule, altering its chemical properties.

Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: It is used as a reference compound in the study of triterpene saponins and their chemical properties.

    Biology: Lysimachigenoside C has been investigated for its biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

    Medicine: Research has shown that this compound may have therapeutic potential in the treatment of various diseases, including cancer and inflammatory disorders.

    Industry: The compound is used in the development of natural product-based pharmaceuticals and nutraceuticals.

Mechanism of Action

The mechanism of action of Lysimachigenoside C involves its interaction with various molecular targets and pathways. Triterpene saponins like this compound are known to modulate cell signaling pathways, leading to their biological effects. For example, they can inhibit the activity of certain enzymes, modulate the expression of genes involved in inflammation, and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Lysimachigenoside C is unique among triterpene saponins due to its specific structure and biological activities. Similar compounds include other triterpene saponins isolated from plants, such as:

    Ginsenosides: Found in ginseng, these compounds have similar anti-inflammatory and anticancer properties.

    Astragalosides: Isolated from Astragalus membranaceus, these saponins also exhibit immunomodulatory and antioxidant activities.

    Saikosaponins: Derived from Bupleurum species, these compounds are known for their hepatoprotective and anti-inflammatory effects.

This compound stands out due to its unique molecular structure and the specific biological pathways it targets .

Properties

Molecular Formula

C58H94O24

Molecular Weight

1175.4 g/mol

IUPAC Name

[(3R,4R,4aR,5R,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3S,4R,5R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-4a-(hydroxymethyl)-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicen-3-yl] (Z)-2-methylbut-2-enoate

InChI

InChI=1S/C58H94O24/c1-11-24(2)48(73)82-47-46(72)58(23-61)27(18-53(47,4)5)26-12-13-32-55(8)16-15-34(54(6,7)31(55)14-17-56(32,9)57(26,10)19-33(58)62)79-51-44(80-50-43(71)40(68)36(64)28(20-59)76-50)38(66)30(22-74-51)78-52-45(41(69)37(65)29(21-60)77-52)81-49-42(70)39(67)35(63)25(3)75-49/h11-12,25,27-47,49-52,59-72H,13-23H2,1-10H3/b24-11-/t25-,27-,28+,29+,30+,31-,32+,33+,34-,35-,36+,37+,38+,39+,40-,41-,42+,43+,44-,45+,46-,47-,49-,50-,51-,52-,55-,56+,57+,58-/m0/s1

InChI Key

YBULXTHJWHUSPC-STIBGRFBSA-N

Isomeric SMILES

C/C=C(/C)\C(=O)O[C@H]1[C@@H]([C@@]2([C@@H](C[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O[C@H]6[C@H]([C@@H]([C@@H](CO6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)C)C)[C@@H]2CC1(C)C)C)O)CO)O

Canonical SMILES

CC=C(C)C(=O)OC1C(C2(C(CC1(C)C)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)C)OC6C(C(C(CO6)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)C)O)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)C)CO)O

Origin of Product

United States

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